2-Bromo-2-cyclohexen-1beta-ol
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Overview
Description
2-Bromo-2-cyclohexen-1beta-ol is an organic compound with the molecular formula C6H9BrO. This compound is characterized by a bromine atom attached to the second carbon of a cyclohexene ring, which also bears a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-cyclohexen-1beta-ol typically involves the bromination of cyclohexene followed by hydrolysis. One common method includes the addition of bromine to cyclohexene to form 2,3-dibromocyclohexane, which is then treated with a base to induce elimination and form 2-bromo-2-cyclohexene. Subsequent hydrolysis yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-cyclohexen-1beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form 2-cyclohexen-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products:
Oxidation: Formation of 2-bromo-2-cyclohexenone or 2-bromo-2-cyclohexenoic acid.
Reduction: Formation of 2-cyclohexen-1-ol.
Substitution: Formation of 2-hydroxy-2-cyclohexen-1-ol or other substituted derivatives
Scientific Research Applications
2-Bromo-2-cyclohexen-1beta-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Bromo-2-cyclohexen-1beta-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group enable the compound to participate in various chemical reactions, influencing biological pathways. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
2-Bromo-2-cyclohexen-1-ol: Similar structure but lacks the beta-hydroxyl group.
2-Chloro-2-cyclohexen-1beta-ol: Chlorine atom instead of bromine.
2-Iodo-2-cyclohexen-1beta-ol: Iodine atom instead of bromine
Uniqueness: 2-Bromo-2-cyclohexen-1beta-ol is unique due to the presence of both a bromine atom and a beta-hydroxyl group, which confer distinct reactivity and potential biological activities. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(1R)-2-bromocyclohex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDKKDWANPIULS-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C([C@@H](C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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